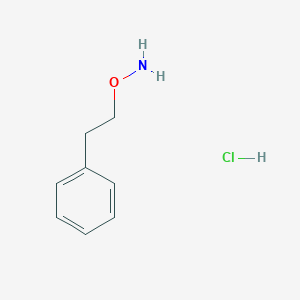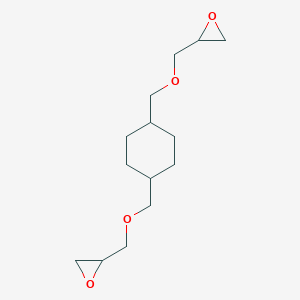
Anthraquinone-1,8-disulfonic Acid Dipotassium Salt
概要
説明
Anthraquinone-1,8-disulfonic Acid Dipotassium Salt is a chemical compound that belongs to the class of anthraquinone derivatives. It is characterized by the presence of two sulfonate groups attached to the 1 and 8 positions of the anthraquinone structure, with potassium ions balancing the charge. This compound is known for its multifunctional properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Anthraquinone-1,8-disulfonic Acid Dipotassium Salt can be synthesized through the sulfonation of anthraquinone. The process involves the reaction of anthraquinone with sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically include:
Temperature: Elevated temperatures to facilitate the sulfonation reaction.
Reagents: Sulfuric acid for sulfonation and potassium hydroxide for neutralization.
Industrial Production Methods
In industrial settings, the production of potassium anthraquinone-1,8-disulfonate follows similar principles but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Anthraquinone-1,8-disulfonic Acid Dipotassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced anthraquinone derivatives.
Substitution: The sulfonate groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can be tailored for specific applications.
科学的研究の応用
Anthraquinone-1,8-disulfonic Acid Dipotassium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an interfacial modifier in perovskite solar cells
作用機序
The mechanism of action of potassium anthraquinone-1,8-disulfonate involves its interaction with various molecular targets and pathways. The sulfonate groups and the anthraquinone core play crucial roles in its activity. The compound can:
Passivate Defects: In perovskite solar cells, it passivates defects at the buried interface, improving carrier transport and enhancing the efficiency and stability of the cells
Interact with Biomolecules: In biological systems, it can interact with proteins and nucleic acids, leading to various biochemical effects.
類似化合物との比較
Anthraquinone-1,8-disulfonic Acid Dipotassium Salt can be compared with other anthraquinone derivatives, such as:
Anthraquinone-2-sulfonate: Similar in structure but with only one sulfonate group.
Anthraquinone-1,5-disulfonate: Another disulfonate derivative with sulfonate groups at different positions.
Anthraquinone-2,6-disulfonate: A disulfonate derivative with sulfonate groups at the 2 and 6 positions.
The uniqueness of potassium anthraquinone-1,8-disulfonate lies in its specific positioning of sulfonate groups, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
特性
IUPAC Name |
dipotassium;9,10-dioxoanthracene-1,8-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O8S2.2K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;;/h1-6H,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPFDCNGQQSVJK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6K2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164257 | |
| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14938-42-2 | |
| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthraquinone-1,8-disulfonate dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00164257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium 9,10-dihydro-9,10-dioxoanthracene-1,8-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM ANTHRAQUINONE-1,8-DISULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/248E1YC069 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Potassium Anthraquinone-1,8-disulfonate impact the performance of CsPbI2Br perovskite solar cells?
A1: Research suggests that Potassium Anthraquinone-1,8-disulfonate acts as a multifunctional additive, significantly improving the efficiency and stability of CsPbI2Br perovskite solar cells []. This is achieved through a synergistic effect:
- Improved Crystallization & Stability: The electronegative functional groups (sulfonate groups) and potassium ions in Potassium Anthraquinone-1,8-disulfonate interact with the CsPbI2Br precursor, regulating crystal growth. This results in higher crystalline quality and enhanced stability of the photoactive CsPbI2Br layer [].
- Enhanced Charge Transport: The additive optimizes energy level alignment within the device and passivates defects at the perovskite/charge transport layer interface. This leads to improved charge carrier transport properties, reducing losses and increasing overall device efficiency [].
Q2: Are there any applications of Potassium Anthraquinone-1,8-disulfonate beyond solar cells?
A2: While the provided research primarily focuses on solar cell applications, Potassium Anthraquinone-1,8-disulfonate serves as a precursor for synthesizing sulfur-doped carbon materials []. These materials hold potential in various applications, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)











![1,2,4-TRIAZIN-6(1H)-ONE,5-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-](/img/structure/B84307.png)

